

Spectroscopic Analysis of 3,4,5-Trimethylbenzoic Acid: A Technical Guide

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Compound of Interest

Compound Name: **3,4,5-Trimethylbenzoic acid**

Cat. No.: **B091002**

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **3,4,5-trimethylbenzoic acid**. Due to the limited availability of published experimental spectra for this specific compound, this guide utilizes predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, infrared (IR) spectroscopy, and mass spectrometry (MS). These predictions are intended to serve as a reference for researchers and scientists engaged in the synthesis, identification, and characterization of this and related molecules. Detailed experimental protocols for acquiring such data are also provided.

Chemical Structure and Properties

- IUPAC Name: **3,4,5-Trimethylbenzoic acid**
- Molecular Formula: **C₁₀H₁₂O₂**
- Molecular Weight: 164.20 g/mol [\[1\]](#)
- CAS Number: 1076-88-6[\[1\]](#)

Spectroscopic Data

The following sections present the predicted spectroscopic data for **3,4,5-trimethylbenzoic acid**, organized for clarity and easy reference.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted ¹H NMR data for **3,4,5-trimethylbenzoic acid** is summarized in Table 1.

Table 1: Predicted ¹H NMR Spectroscopic Data for **3,4,5-Trimethylbenzoic Acid** (400 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment
~11.0 - 12.0	Singlet (broad)	1H	-COOH
~7.7 - 7.8	Singlet	2H	Ar-H
~2.3	Singlet	9H	Ar-CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The predicted ¹³C NMR data for **3,4,5-trimethylbenzoic acid** is summarized in Table 2.

Table 2: Predicted ¹³C NMR Spectroscopic Data for **3,4,5-Trimethylbenzoic Acid** (100 MHz, CDCl₃)

Chemical Shift (δ , ppm)	Assignment
~172	C=O
~140	Ar-C (quaternary)
~138	Ar-C (quaternary)
~129	Ar-CH
~128	Ar-C (quaternary)
~20	Ar-CH ₃

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The predicted characteristic IR absorption bands for **3,4,5-trimethylbenzoic acid** are summarized in Table 3.

Table 3: Predicted IR Spectroscopic Data for **3,4,5-Trimethylbenzoic Acid**

Wavenumber (cm ⁻¹)	Intensity	Assignment
2500-3300	Broad	O-H stretch (Carboxylic acid)
2950-2850	Medium	C-H stretch (Alkyl)
1680-1710	Strong	C=O stretch (Carboxylic acid)
1600, 1450	Medium-Weak	C=C stretch (Aromatic)
1200-1300	Strong	C-O stretch
800-900	Strong	C-H bend (Aromatic)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The predicted major mass spectral fragments for **3,4,5-trimethylbenzoic acid** under electron ionization (EI) are summarized in Table 4.

Table 4: Predicted Mass Spectrometry Data for **3,4,5-Trimethylbenzoic Acid**

m/z	Predicted Fragment
164	[M] ⁺ (Molecular Ion)
149	[M - CH ₃] ⁺
147	[M - OH] ⁺
119	[M - COOH] ⁺

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

- Weigh 5-10 mg of the purified **3,4,5-trimethylbenzoic acid** for ^1H NMR (20-50 mg for ^{13}C NMR).
- Dissolve the sample in approximately 0.6-0.8 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a clean vial.
- Transfer the solution to a clean 5 mm NMR tube.
- Add a small amount of an internal standard, such as tetramethylsilane (TMS), if required.

Data Acquisition:

- ^1H NMR: Acquire the spectrum using a 400 MHz or higher field NMR spectrometer. Typical parameters include a 30-degree pulse angle and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: Acquire the spectrum on the same instrument. Due to the lower natural abundance and sensitivity of the ^{13}C nucleus, a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required. Proton decoupling is used to simplify the spectrum.

Attenuated Total Reflectance-Fourier Transform Infrared (ATR-FTIR) Spectroscopy

This method is suitable for solid samples.

- Ensure the ATR crystal is clean by wiping it with a soft tissue dampened with a volatile solvent like isopropanol.
- Record a background spectrum of the clean, empty ATR crystal.

- Place a small amount of the solid **3,4,5-trimethylbenzoic acid** sample onto the center of the ATR crystal.
- Apply pressure using the instrument's pressure arm to ensure good contact between the sample and the crystal.
- Acquire the sample spectrum.
- Clean the ATR crystal thoroughly after the measurement.

Electron Ionization Mass Spectrometry (EI-MS)

Sample Preparation:

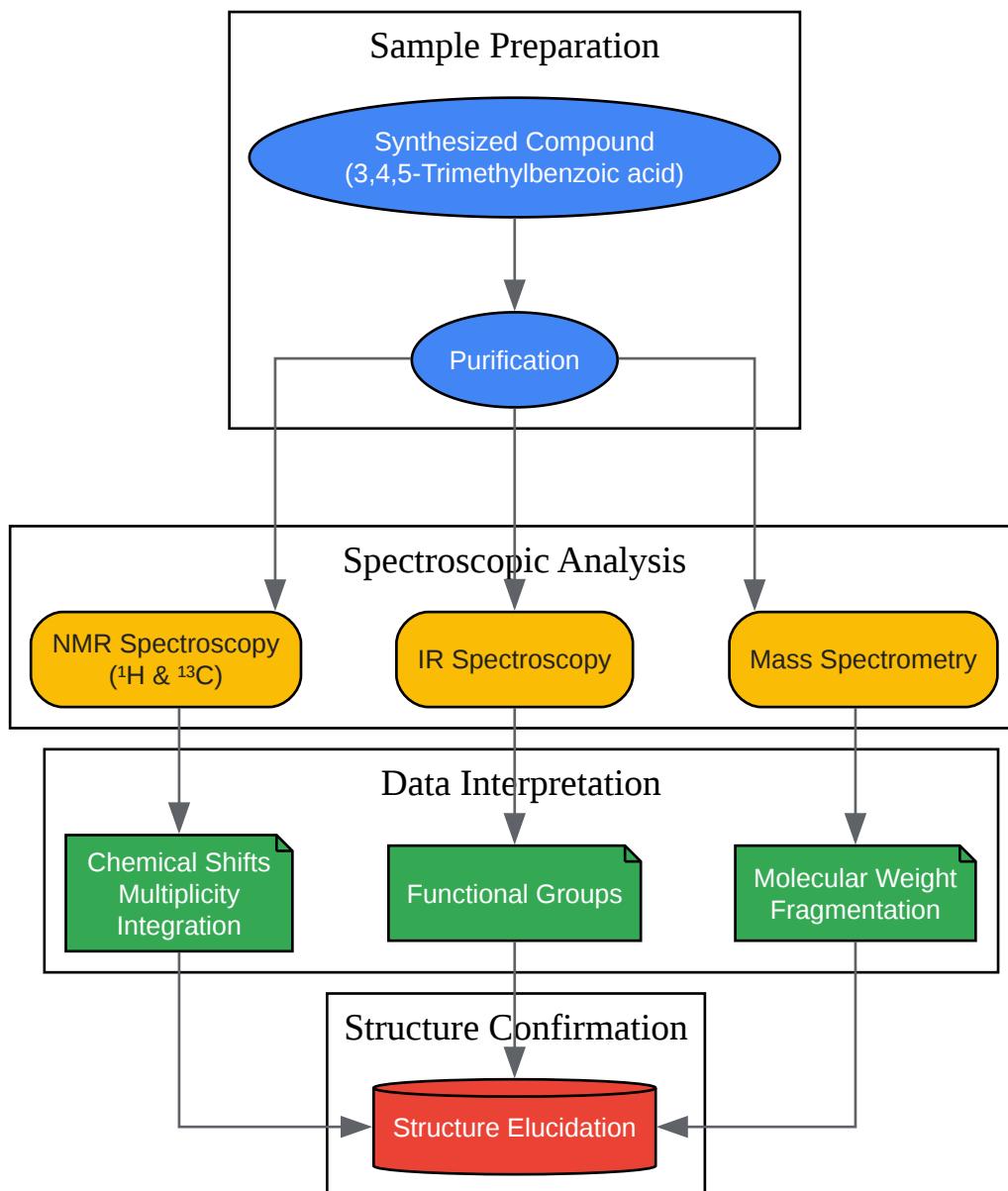
- Prepare a dilute solution of the sample in a volatile organic solvent (e.g., methanol, dichloromethane). The concentration should be in the range of 10-100 µg/mL.
- Ensure the sample is free of non-volatile salts or buffers.

Data Acquisition:

- Introduce the sample into the mass spectrometer, typically via a direct insertion probe or through a gas chromatograph (GC-MS).
- For direct insertion, the sample is heated in the vacuum of the ion source to induce volatilization.
- The vaporized molecules are then bombarded with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
- The resulting ions are separated by their mass-to-charge ratio (m/z) and detected.

Workflow and Data Interpretation

The following diagram illustrates a logical workflow for the spectroscopic analysis and structure elucidation of an organic compound like **3,4,5-trimethylbenzoic acid**.



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Caption: Logical workflow for spectroscopic analysis.

This diagram outlines the process from a synthesized and purified compound to its structural elucidation through the combined interpretation of data from NMR, IR, and Mass Spectrometry. Each technique provides complementary information that, when pieced together, allows for a confident determination of the molecular structure.

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References

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